molecular formula C23H31N3O2 B1683877 CJ-15161 CAS No. 204970-97-8

CJ-15161

Cat. No.: B1683877
CAS No.: 204970-97-8
M. Wt: 381.5 g/mol
InChI Key: FHFHNAQEPILWDK-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CJ-15161 is a compound known for its activity as a kappa-opioid receptor agonist. It has been under development by Pfizer as an analgesic agent. The compound has shown promise in providing pain relief without the addictive properties commonly associated with other opioid receptor agonists .

Chemical Reactions Analysis

CJ-15161 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents depending on the specific reaction being performed .

Scientific Research Applications

CJ-15161 has several scientific research applications, including:

    Chemistry: It is used in the study of kappa-opioid receptor agonists and their synthesis.

    Biology: It is used to understand the biological mechanisms of pain relief and the role of kappa-opioid receptors.

    Medicine: It is being developed as an analgesic agent to provide pain relief without the addictive properties of other opioids.

Mechanism of Action

CJ-15161 exerts its effects by binding to kappa-opioid receptors in the body. These receptors are part of the opioid receptor family and are involved in the regulation of pain, mood, and stress. By activating these receptors, this compound can provide pain relief without the addictive properties associated with other opioid receptor agonists .

Comparison with Similar Compounds

CJ-15161 is unique in its ability to provide pain relief without the addictive properties of other opioid receptor agonists. Similar compounds include:

    U-50488: Another kappa-opioid receptor agonist known for its analgesic properties.

    Salvinorin A: A naturally occurring kappa-opioid receptor agonist found in the plant Salvia divinorum.

    Nalfurafine: A kappa-opioid receptor agonist used in the treatment of pruritus (itching).

This compound stands out due to its synthetic accessibility and potential for development as a non-addictive analgesic agent .

Properties

CAS No.

204970-97-8

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide

InChI

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1

InChI Key

FHFHNAQEPILWDK-FCHUYYIVSA-N

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3

SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CJ15161;  CJ15161 ;  Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CJ-15161
Reactant of Route 2
CJ-15161
Reactant of Route 3
Reactant of Route 3
CJ-15161
Reactant of Route 4
Reactant of Route 4
CJ-15161
Reactant of Route 5
Reactant of Route 5
CJ-15161
Reactant of Route 6
CJ-15161

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.